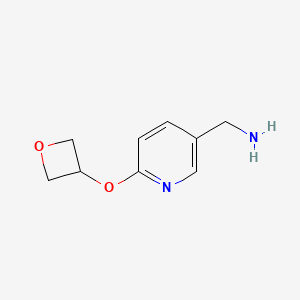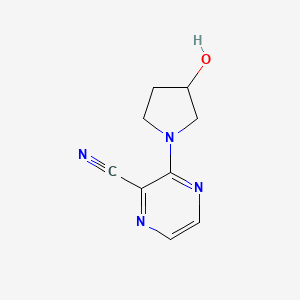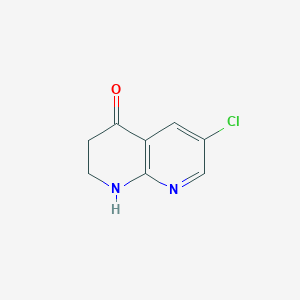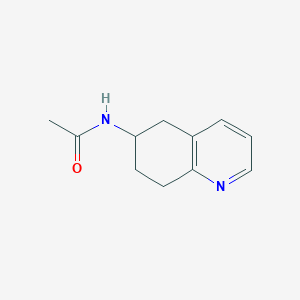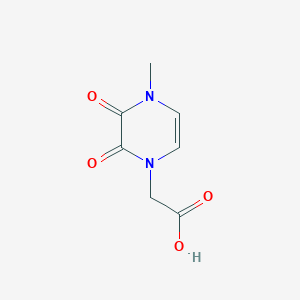
2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One possible synthetic route could involve the reaction of 4-methylpyrazine-2,3-dione with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction conditions may include refluxing the mixture in an appropriate solvent such as ethanol or water for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as crystallization or chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could yield reduced forms of the pyrazine ring or the carboxylic acid group.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but may include controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions could result in a variety of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to biologically active pyrazine derivatives.
Medicine: Possible applications in drug development, particularly in designing compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by inhibiting or activating specific proteins or by interfering with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid may include other pyrazine derivatives such as:
- 2,3-Dioxo-5-methylpyrazine
- 2,3-Dioxo-6-methylpyrazine
- 2,3-Dioxo-4,5-dihydropyrazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties. This compound’s unique structure could make it a valuable candidate for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C7H8N2O4 |
|---|---|
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
2-(4-methyl-2,3-dioxopyrazin-1-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O4/c1-8-2-3-9(4-5(10)11)7(13)6(8)12/h2-3H,4H2,1H3,(H,10,11) |
InChI-Schlüssel |
DOACBAKNGHNSEK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN(C(=O)C1=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


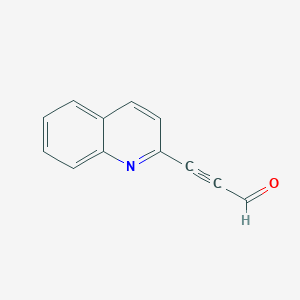
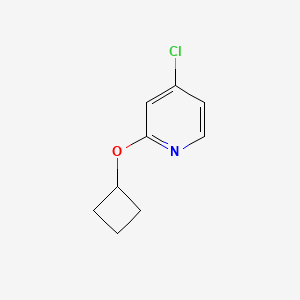



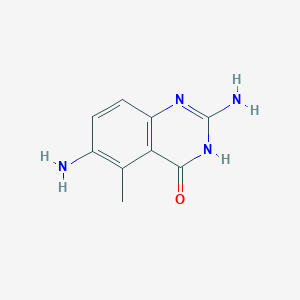
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
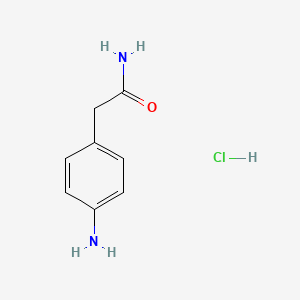
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
